molecular formula C18H23N5O2 B11832381 4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine

4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine

Cat. No.: B11832381
M. Wt: 341.4 g/mol
InChI Key: DTCMJGGEEDOVSB-UHFFFAOYSA-N
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Description

4-(3,8-Diazabicyclo[321]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a diazabicyclo octane moiety and a methoxymethoxy phenyl group attached to a pyridazin-3-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine typically involves multiple steps, starting from readily available precursors. The key steps often include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine exerts its effects involves its interaction with specific molecular targets. For instance, as a KRAS G12D inhibitor, it binds to the mutant KRAS protein, preventing its interaction with downstream signaling molecules and thereby inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine apart is its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to inhibit KRAS G12D mutants makes it a promising candidate for targeted cancer therapies.

Properties

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-6-[2-(methoxymethoxy)phenyl]pyridazin-3-amine

InChI

InChI=1S/C18H23N5O2/c1-24-11-25-17-5-3-2-4-14(17)15-8-16(18(19)22-21-15)23-9-12-6-7-13(10-23)20-12/h2-5,8,12-13,20H,6-7,9-11H2,1H3,(H2,19,22)

InChI Key

DTCMJGGEEDOVSB-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=CC=C1C2=NN=C(C(=C2)N3CC4CCC(C3)N4)N

Origin of Product

United States

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